molecular formula C21H27NO5 B13438864 4'-Hydroxynalbuphine

4'-Hydroxynalbuphine

Cat. No.: B13438864
M. Wt: 373.4 g/mol
InChI Key: IAKSTQFGGIDLOU-KLLXFUPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Hydroxynalbuphine is a key metabolite of the opioid analgesic nalbuphine . It is formed in the liver through the cytochrome P450 (CYP) mediated oxidative metabolism of the parent drug . As a reference standard, it is primarily used in forensic, pharmacological, and clinical toxicology research for the development and validation of analytical methods. Its applications include quantifying drug concentrations in biological samples, studying nalbuphine's metabolic profile, pharmacokinetics, and elimination pathways . Furthermore, it serves as a critical impurity standard in the quality control and development of pharmaceutical formulations . Nalbuphine itself is a synthetic opioid with a mixed agonist-antagonist profile, acting as a kappa-opioid receptor (KOR) agonist and a partial mu-opioid receptor (MOR) antagonist . Research into its metabolites, like this compound, is essential for a comprehensive understanding of the drug's overall effects, safety, and metabolism. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-[(3-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C21H27NO5/c23-13-7-11(8-13)10-22-6-5-20-17-12-1-2-14(24)18(17)27-19(20)15(25)3-4-21(20,26)16(22)9-12/h1-2,11,13,15-16,19,23-26H,3-10H2/t11?,13?,15-,16+,19-,20-,21+/m0/s1

InChI Key

IAKSTQFGGIDLOU-KLLXFUPUSA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC(C6)O)[C@H]([C@H]1O)OC5=C(C=C4)O)O

Canonical SMILES

C1CC2(C3CC4=C5C2(CCN3CC6CC(C6)O)C(C1O)OC5=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Reduction of 14-Hydroxy-17-Cyclobutylmethyl-7,8-Dihydromorphinone

The foundational step involves reducing the precursor compound (Compound II) to form the free base of Nalbuphine (Compound IV). This process is typically performed using reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride (LiAlH₄) , under controlled temperature conditions.

Key points:

  • The reduction is conducted in solvents like ethanol , methanol , or ethyl acetate .
  • Reaction temperatures vary from 0°C to 70°C , depending on the specific protocol.
  • The process yields Nalbuphine free base with yields exceeding 86% and purity above 99% .

Solvent and Reagent Optimization

Different examples demonstrate the influence of solvents and reducing agents:

Example Solvent Reducing Agent Temperature Yield (%) Purity (%) β-Nalbuphine Content (%)
1 Absolute ethanol Sodium triacetoxyborohydride 0°C 86.0 99.01 0.45
4 Absolute ethanol Sodium triacetoxyborohydride 25°C 86.12 99.09 0.54
5 Anhydrous methanol Sodium triacetoxyborohydride 70°C 78.15 98.97 0.60
6 Anhydrous methanol Sodium triacetoxyborohydride 25°C 78.16 99.14 0.50
7 Anhydrous methanol Sodium triacetoxyborohydride 45°C 79.10 99.03 0.52
8 Absolute ethanol Sodium triacetoxyborohydride 45°C 81.10 99.07 0.55

(Data from Examples 1, 4-8)

Purification and Yield Enhancement

The typical purification involves:

This process consistently yields high-purity nalbuphine free base with minimal β-epimer content.

Alternative Synthetic Routes

Patent literature suggests alternative synthetic routes, including:

Key Reaction Conditions and Parameters

Parameter Typical Range / Conditions Notes
Solvent Ethanol, Methanol, Ethyl Acetate Choice influences yield and purity
Reducing Agent Sodium Triacetoxyborohydride, Lithium Aluminum Hydride Selectivity and reaction temperature are critical
Temperature 0°C to 70°C Lower temperatures favor selectivity; higher for faster reactions
pH Adjustment pH 7-14 after reaction, using sodium carbonate or other bases Ensures optimal extraction and purification
Extraction Solvent Ethyl Acetate For organic phase separation
Drying Agent Anhydrous Sodium Sulfate To remove residual water

Research Findings and Innovations

  • Patent CN111116597A describes a novel synthesis method for nalbuphine free alkali, emphasizing selective reduction to minimize β-isomer formation, achieving less than 1% β-isomer content and yields up to 86% .
  • The use of selective reducing agents and optimized solvents significantly improves yield and purity.
  • Machine learning-guided optimization has been employed to refine reaction conditions, leading to more efficient synthesis pathways with higher yields and fewer impurities (as per recent research on xanthone synthesis, indicating the trend towards process optimization).

Summary of Preparation Methodology

Step Description Key Reagents & Conditions Outcome
1 Reduction of precursor Sodium triacetoxyborohydride in ethanol/methanol, 0-45°C Formation of nalbuphine free base, high yield (>86%)
2 Extraction & purification Ethyl acetate extraction, washing, drying Purity >99%, minimal β-isomer
3 Final processing Rotary evaporation, pH adjustment Isolated nalbuphine with low epimer content

Chemical Reactions Analysis

4’-Hydroxynalbuphine undergoes various chemical reactions, including:

    Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The hydroxyl group can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Hydroxynalbuphine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Hydroxynalbuphine is similar to that of nalbuphine. It acts as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This dual action helps in modulating pain without causing significant respiratory depression. The molecular targets involved include the kappa and mu opioid receptors in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Analogues

  • Nalbuphine : The parent compound, a κ-opioid receptor agonist and μ-opioid receptor antagonist. It is used clinically for moderate-to-severe pain.
  • 3'-Hydroxynalbuphine : A positional isomer of this compound, hydroxylated at the 3' position. Regulatory documentation classifies it as a controlled substance with stringent handling requirements .

Regulatory and Handling Considerations

Key distinctions are evident in synthesis and stability:

Parameter This compound 3'-Hydroxynalbuphine Nalbuphine
Regulatory Status Not specified in evidence Controlled substance Approved pharmaceutical
Synthesis Presumed standard Made-to-order; requires permits Commercially produced
Shelf Life Unknown Short shelf life; expiry monitoring needed Stable under standard conditions
Handling Requirements Not documented BSL certification; restricted freight Standard pharmaceutical protocols

Metabolic and Pharmacodynamic Insights

While direct data for this compound are unavailable, hydroxylation patterns in related compounds (e.g., 3'-Hydroxynalbuphine) suggest altered metabolic pathways. This could result in fewer central nervous system side effects but lower analgesic efficacy.

Q & A

Q. How should researchers design receptor-binding assays to evaluate this compound’s selectivity for κ-opioid receptors?

  • Methodological Answer : Employ radioligand displacement assays with tritiated ligands (e.g., [³H]U69,593) and compare IC₅₀ values across receptor subtypes (μ, δ, κ). Include positive controls (e.g., naloxone) and account for nonspecific binding using excess unlabeled ligand. Analyze data with nonlinear regression models (e.g., GraphPad Prism) and report Ki values with confidence intervals .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s in vivo studies?

  • Methodological Answer : Use logistic regression for binary outcomes (e.g., analgesia yes/no) or mixed-effects models for longitudinal data (e.g., pain threshold over time). Validate assumptions via residual plots and leverage bootstrapping for small sample sizes. Pre-register analysis plans to mitigate Type I errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.